(2E,2'E)-N,N'-(Propane-1,2-diyl)bis(4-methylpentan-2-imine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is an organic compound characterized by its imine functional groups and a propane-1,2-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) typically involves the condensation reaction between propane-1,2-diamine and 4-methylpentan-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imine bonds. Common solvents used include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imine groups can interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The imine functionality can be modified to enhance biological activity and selectivity.
Industry
In industry, (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) can be used in the synthesis of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in material science.
Wirkmechanismus
The mechanism of action of (2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) involves its interaction with molecular targets through its imine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,2’E)-N,N’-(Ethane-1,2-diyl)bis(4-methylpentan-2-imine): Similar structure but with an ethane backbone.
(2E,2’E)-N,N’-(Butane-1,2-diyl)bis(4-methylpentan-2-imine): Similar structure but with a butane backbone.
Uniqueness
(2E,2’E)-N,N’-(Propane-1,2-diyl)bis(4-methylpentan-2-imine) is unique due to its specific backbone and imine functionality, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
646059-65-6 |
---|---|
Molekularformel |
C15H30N2 |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
4-methyl-N-[2-(4-methylpentan-2-ylideneamino)propyl]pentan-2-imine |
InChI |
InChI=1S/C15H30N2/c1-11(2)8-13(5)16-10-15(7)17-14(6)9-12(3)4/h11-12,15H,8-10H2,1-7H3 |
InChI-Schlüssel |
CWVUIKWGVJJUDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=NCC(C)N=C(C)CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.